TAK285-Iodo
CAS No.:
Cat. No.: VC1565748
Molecular Formula: C25H25ClIN5O3
Molecular Weight: 605.8615
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25ClIN5O3 |
|---|---|
| Molecular Weight | 605.8615 |
| IUPAC Name | N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |
| Standard InChI | InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31) |
| Standard InChI Key | KXGOWFIVGBDUDH-UHFFFAOYSA-N |
| SMILES | CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
TAK285-Iodo is an analog of TAK-285 in which the trifluoromethyl group has been replaced by an iodo group, creating a novel chemical entity with distinct properties. This structural modification maintains the core pharmacophore responsible for kinase inhibition while potentially altering its binding affinity and metabolic stability.
Molecular Characteristics
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClIN5O3 |
| Molecular Weight | 605.8615 g/mol |
| Physical Appearance | Solid powder |
| SMILES Notation | CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C |
| Chemical Name | N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |
The structure features a pyrrolo[3,2-d]pyrimidine core scaffold, which is crucial for its biological activity. The 3-iodophenoxy substitution distinguishes it from the parent compound TAK-285, which contains a 3-(trifluoromethyl)phenoxy group instead . This strategic halogen substitution potentially influences both the compound's pharmacokinetic profile and receptor binding characteristics.
Mechanism of Action
Dual Kinase Inhibition
TAK285-Iodo functions as a dual inhibitor targeting human epidermal growth factor receptors 1 (EGFR) and 2 (HER2). The compound exerts its anticancer effects through a well-defined mechanism:
-
Competitive binding to the ATP-binding site of EGFR and HER2 kinase domains
-
Inhibition of kinase-mediated phosphorylation activities
-
Downstream suppression of tumor cell proliferation and angiogenesis
-
Potential effectiveness against tumors resistant to other therapies
This dual inhibition strategy is particularly valuable given that many cancers exhibit co-expression or overexpression of multiple ErbB family receptors, potentially creating a more robust therapeutic approach compared to single-target inhibitors.
Selectivity Profile
Like its parent compound, TAK285-Iodo demonstrates specificity for EGFR and HER2 kinases. The original TAK-285 showed strong inhibition (80-100%) against HER family kinases including EGFR variants L861Q and L858R, while exhibiting weak to moderate inhibition against most other kinases in a panel of 96 human kinases . This selective inhibition profile reduces off-target effects while maintaining potent activity against the intended targets.
Structure-Activity Relationship and Development
Structural Modifications and Activity
The development of TAK285-Iodo builds upon research into TAK-285 derivatives with modifications at key positions of the molecule. Related research on TAK-285 derivatives (compounds 9a-h) has demonstrated that structural modifications can significantly impact inhibitory activities against both EGFR and HER2 kinases .
For instance, studies with analogous compounds have shown that:
| Derivative Series | EGFR Inhibition Range | HER2 Inhibition Range |
|---|---|---|
| Compounds with 3-chloro-4-(3,4-dichlorophenoxy)anilino group | 88.90-94.25% | 69.83-80.26% |
| Compounds with 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 96.75-99.33% | 81.74-97.95% |
These findings from related compounds suggest that the substitution of the trifluoromethyl group with an iodo group in TAK285-Iodo would likely maintain or potentially enhance inhibitory activity while potentially altering other pharmacological properties.
Preclinical Efficacy
In Vitro Activity
Studies with the parent compound TAK-285 and related derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, particularly those overexpressing EGFR or HER2:
| Cell Line | Characteristics | IC50 Value (TAK-285) |
|---|---|---|
| BT-474 | HER2 overexpression | 0.017 μmol/L |
| A-431 | EGFR overexpression | 1.1 μmol/L |
| MRC-5 | Normal expression | 20 μmol/L |
Similarly, TAK-285 derivatives have shown remarkable potency against prostate carcinoma cell lines:
| Cell Line | IC50 Range (TAK-285 derivatives) |
|---|---|
| PC3 | 1.0-7.3 nM |
| 22RV1 | 0.8-2.8 nM |
The structural similarity between TAK285-Iodo and these compounds suggests comparable antiproliferative activity, particularly against tumors with aberrant EGFR/HER2 signaling. The iodo substitution might further enhance interaction with the target kinases or alter the compound's physicochemical properties to improve cellular penetration.
Structural Comparisons with Similar Compounds
TAK285-Iodo vs. TAK-285
The primary difference between these compounds is the replacement of the trifluoromethyl group in TAK-285 with an iodo group in TAK285-Iodo:
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| TAK285-Iodo | C25H25ClIN5O3 | 605.8615 g/mol | 3-iodophenoxy moiety |
| TAK-285 | C26H25ClF3N5O3 | 547.96 g/mol | 3-(trifluoromethyl)phenoxy moiety |
This substitution potentially alters the compound's electronic properties, lipophilicity, and metabolic stability, which could translate to differences in pharmacokinetic properties and receptor binding affinity.
Future Research Directions
Ongoing Investigations
Several research avenues warrant further exploration for TAK285-Iodo:
-
Comprehensive assessment of pharmacokinetic and pharmacodynamic profiles
-
Evaluation against resistant cancer models and in combination therapy approaches
-
Exploration of structure-activity relationships through additional molecular modifications
-
Investigation of potential applications beyond cancer, considering the role of EGFR/HER2 signaling in other diseases
Challenges and Opportunities
The development of TAK285-Iodo faces several challenges:
-
Optimizing the pharmacokinetic profile to achieve sustained therapeutic levels
-
Addressing potential resistance mechanisms that might emerge during treatment
-
Determining the optimal patient populations that would benefit most from this compound
-
Developing appropriate formulations to enhance bioavailability and target delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume